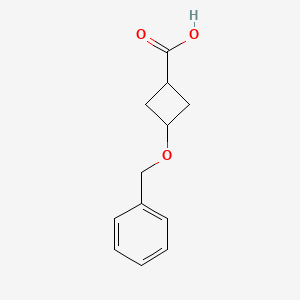

3-(Benzyloxy)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOFVDQHAHVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964279, DTXSID001232666, DTXSID601242722 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4958-02-5, 84182-48-9, 84182-47-8 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thematic Significance of Cyclobutane Carboxylic Acids in Chemical Synthesis

Cyclobutane (B1203170) carboxylic acids represent a class of organic compounds that have garnered considerable attention in various fields of chemical science, particularly in medicinal chemistry and materials science. The inherent strain of the four-membered ring imparts distinct conformational properties and reactivity, making them valuable motifs in the design of novel molecules.

The rigid, puckered structure of the cyclobutane ring serves as a three-dimensional scaffold that can enforce specific spatial arrangements of functional groups. researchgate.net This conformational restriction is a powerful tool in drug discovery, where the precise orientation of pharmacophores is crucial for effective binding to biological targets. By incorporating a cyclobutane core, chemists can reduce the conformational flexibility of a molecule, which can lead to increased potency and selectivity. Furthermore, the cyclobutane moiety can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering advantages in terms of physicochemical properties and metabolic stability.

In the realm of organic synthesis, cyclobutane carboxylic acids are versatile intermediates. The carboxylic acid group provides a handle for a wide array of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functionalities. The cyclobutane ring itself can participate in unique ring-opening or rearrangement reactions, providing access to a variety of other cyclic and acyclic structures. This versatility makes cyclobutane carboxylic acids valuable starting materials for the synthesis of complex natural products and pharmaceutically active compounds.

Contextualizing 3 Benzyloxy Cyclobutanecarboxylic Acid As a Key Synthetic Scaffold

Convergent and Divergent Synthetic Pathways to the Cyclobutane Core

The construction of the cyclobutane skeleton is a formidable challenge in organic synthesis. Both convergent approaches, where major fragments are assembled late in the synthesis, and divergent strategies, where a common intermediate is elaborated into various target molecules, rely on powerful ring-forming reactions.

Cycloaddition Approaches, including [2+2] Cycloadditions

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings. A notable strategy for accessing a precursor to this compound involves the thermal [2+2] cycloaddition of benzyl vinyl ether with dichloroketene (B1203229). The dichloroketene is typically generated in situ from trichloroacetyl chloride and an activating agent such as zinc-copper couple. This reaction directly furnishes 3-(benzyloxy)-2,2-dichlorocyclobutanone. Subsequent dechlorination, often achieved with zinc dust in acetic acid, yields 3-(benzyloxy)cyclobutan-1-one, a key intermediate that can be further oxidized to the target carboxylic acid.

| Reactant 1 | Reactant 2 (Generated in situ) | Product |

| Benzyl vinyl ether | Dichloroketene | 3-(Benzyloxy)-2,2-dichlorocyclobutanone |

This table showcases the key reactants in the [2+2] cycloaddition step for the synthesis of a 3-(benzyloxy)cyclobutanone (B149166) precursor.

Ring-Closing Methodologies for Cyclobutane Formation

Ring-closing methodologies provide an alternative and powerful approach to the cyclobutane core. One such strategy involves a double-alkylation of a suitable precursor followed by a ring-closing step. For instance, a diastereoselective synthesis of a related cyclobutane hydroxy acid has been achieved by treating the dianion of a substituted acetic acid with epichlorohydrin. This reaction proceeds via a double-alkylation to form a chlorohydrin intermediate, which then undergoes an intramolecular alkylation to close the four-membered ring. The stereochemistry of the final product can be influenced by the reaction conditions and the nature of the chelating metal ion. This methodology offers a pathway to highly functionalized cyclobutanes that can be subsequently converted to the desired 3-(benzyloxy) derivative.

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the substituents on the cyclobutane ring is paramount for its application in various fields. The synthesis of specific cis- or trans-isomers of this compound requires careful selection of synthetic routes and reagents.

Diastereoselective Control in Cyclobutane Ring Construction

Diastereoselective control can be exerted during the formation of the cyclobutane ring itself. In the context of the [2+2] cycloaddition, the stereochemical outcome is often dictated by the geometry of the alkene and the approach of the ketene. For ring-closing reactions, the inherent conformational preferences of the acyclic precursor and the transition state geometry of the cyclization step play a crucial role in determining the diastereoselectivity. For example, the use of bulky protecting groups or specific chelating metals can favor the formation of one diastereomer over the other. Subsequent stereoselective reduction of a prochiral ketone, such as 3-(benzyloxy)cyclobutan-1-one, can also be employed to generate specific diastereomers of the corresponding alcohol, which can then be oxidized to the carboxylic acid.

| Starting Material | Key Transformation | Diastereomeric Outcome |

| Dianion of a substituted acetic acid and epichlorohydrin | Double-alkylation and ring-closing | Diastereomerically enriched cyclobutane hydroxy acid |

| 3-(Benzyloxy)cyclobutan-1-one | Stereoselective reduction | cis- or trans-3-(Benzyloxy)cyclobutanol |

This table illustrates examples of diastereoselective control in the synthesis of substituted cyclobutanes.

Chiral Pool and Asymmetric Synthesis Techniques

The synthesis of enantiomerically pure this compound can be achieved through asymmetric synthesis or by utilizing the chiral pool. The chiral pool approach involves using readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, and converting them into the desired cyclobutane target.

Asymmetric synthesis techniques often employ chiral auxiliaries or catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For instance, a carboxylic acid precursor could be coupled to a chiral auxiliary, and a subsequent ring-closing reaction would proceed with high diastereoselectivity. Removal of the auxiliary would then afford the enantiomerically enriched cyclobutane. Alternatively, asymmetric catalysis, using chiral Lewis acids or organocatalysts, can promote enantioselective [2+2] cycloadditions or other ring-forming reactions to directly produce chiral cyclobutane derivatives.

Preparation of Key Precursors and Intermediates for this compound

Synthesis of 3-Oxocyclobutanecarboxylic Acid Derivatives

3-Oxocyclobutanecarboxylic acid is a pivotal precursor in the synthesis of various cyclobutane-containing compounds and is itself the subject of multiple synthetic strategies. patsnap.comchemicalbook.com One common approach involves the hydrolysis, decarboxylation, and deprotection of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diesters. wipo.intguidechem.com For example, refluxing 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester with 20% hydrochloric acid for an extended period yields the target acid. guidechem.com A similar method using the diisopropyl ester also yields 3-oxocyclobutanecarboxylic acid upon heating with hydrochloric acid. guidechem.com

Another innovative route starts from 1,3-dihydroxyacetone. wipo.int The synthesis involves protecting the ketone as a dimethyl ketal, followed by a Mitsunobu reaction with a malonate to form the cyclobutane ring. Subsequent hydrolysis, decarboxylation, and deprotection under acidic conditions afford the final product. wipo.int A different strategy utilizes the oxidation of 3-methylenecyclobutanecarboxylic acid. Ozonolysis of the exocyclic double bond, followed by a workup, leads to the formation of the ketone. google.com Additionally, a three-step reaction starting from acetone, bromine, and malononitrile (B47326) has been developed, which avoids the use of highly toxic reagents like osmium tetroxide. chemicalbook.comgoogle.com

| Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% Hydrochloric Acid, Reflux | 70% | guidechem.com |

| 1,3-dihydroxy acetone | Trimethyl orthoformate, Malonate, Mitsunobu reaction, Acid hydrolysis | High | wipo.int |

| 3-methylenecyclobutanecarboxylic acid | Ozone, Dimethyl sulfide | Not specified | google.com |

| Acetone, Bromine, Malononitrile | Three steps including phase transfer catalyst | 52-68% | google.com |

Preparation of Related Benzyloxycyclobutanone Analogues

The preparation of benzyloxy-substituted cyclobutanones is fundamental for building the scaffold required for this compound. A highly effective method for synthesizing 3-(benzyloxy)cyclobutan-1-one is the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, which is generated in situ from trichloroacetyl chloride and a zinc-copper couple. acs.org This one-pot procedure provides the desired ketone in a 50% yield. acs.org

A different synthetic route involves a five-step process starting from a halogenated methyl benzene (B151609). google.com The key steps include etherification, halogenation, elimination to form benzyl vinyl ether, a subsequent ring-closure reaction to form benzyloxy-2,2-dichlorocyclobutanone, and a final dechlorination step. The dechlorination is effectively carried out using zinc powder in a mixture of water and acetic acid, providing 3-(benzyloxy)-1-cyclobutanone with a yield of approximately 84-88% for this final step. google.com

| Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Benzyl vinyl ether, Trichloroacetyl chloride, Zn-Cu couple | 50% | acs.org |

| Multi-step Synthesis with Dechlorination | benzyloxy-2,2-dichlorocyclobutanone, Zinc powder, Acetic acid | 84-88% (final step) | google.com |

Chemical Reactivity and Derivatization of 3 Benzyloxy Cyclobutanecarboxylic Acid

Reactions at the Cyclobutane (B1203170) Ring Framework

The strained four-membered ring of cyclobutane presents unique challenges and opportunities for functionalization due to the increased s-character and strength of its C-H bonds compared to unstrained systems. nih.gov

Recent advances in catalysis have enabled the direct functionalization of C-H bonds on cyclobutane rings with high levels of control. Catalyst-controlled C-H functionalization allows for selective reactions at different positions of the ring. nih.gov For substituted cyclobutanes, rhodium-catalyzed C-H insertion reactions with diazo compounds have demonstrated remarkable regioselectivity. nih.gov By judiciously choosing the rhodium catalyst and its ligands, it is possible to direct functionalization to either the C1 or C3 position of an arylcyclobutane, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted products, respectively. nih.gov For instance, sterically demanding catalysts favor reaction at the most accessible secondary C-H bond (C3), while other catalysts can promote functionalization at the benzylic C-H bond (C1). nih.gov This methodology highlights the potential to selectively modify the cyclobutane core of 3-(Benzyloxy)cyclobutanecarboxylic acid derivatives.

| Target Position | Catalyst Type (Example) | Outcome | Potential Product Type from a Derivative |

|---|---|---|---|

| C1 (Position with substituent) | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted cyclobutane | 1-carboxy-1-functionalized-3-(benzyloxy)cyclobutane |

| C3 (Position opposite substituent) | Rh₂(S-2-Cl-5-BrTPCP)₄ | cis-1,3-disubstituted cyclobutane | 1-carboxy-3-functionalized-3-(benzyloxy)cyclobutane |

Ring expansion and contraction are important synthetic strategies for transforming cyclic systems. etsu.edu These reactions can proceed through various mechanisms and are valuable for accessing different ring sizes that may be difficult to synthesize directly. mdpi.com

Ring Expansion: Derivatives of cyclobutanes can undergo ring expansion to form five-membered rings. For example, rearrangements of α-ketol derivatives of cyclobutanes can lead to functionalized cyclopentanones. beilstein-journals.org This suggests that a derivative such as 3-(benzyloxy)-1-acylcyclobutanol could potentially rearrange to a cyclopentanone (B42830) derivative.

Ring Contraction: Ring contraction reactions reduce the size of a hydrocarbon ring, often with a high degree of selectivity. etsu.edu For cyclic compounds, acid-induced Wagner-Meerwein rearrangements involving carbocation intermediates can lead to ring contraction to relieve strain. etsu.edu This pathway could potentially transform a derivative of this compound into a substituted cyclopropane.

| Reaction Type | Potential Precursor Derivative | Mechanism Example | Potential Product Type |

|---|---|---|---|

| Ring Expansion | α-hydroxy ketone derivative | α-ketol rearrangement | Substituted cyclopentanone |

| Ring Contraction | Cyclobutanol or related derivative | Wagner-Meerwein rearrangement | Substituted cyclopropane |

Modifications of the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) is a common protecting group for alcohols in organic synthesis. Its primary reactivity involves cleavage to deprotect the hydroxyl group.

The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. This reaction, often referred to as hydrogenolysis, involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This process selectively cleaves the carbon-oxygen bond at the benzylic position to yield the corresponding alcohol (3-hydroxycyclobutanecarboxylic acid) and toluene (B28343).

Under strong oxidizing conditions, the benzylic position of the ether can be susceptible to oxidation. libretexts.org Hot, acidic potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on a benzene (B151609) ring to carboxylic acids. libretexts.org In the context of the benzyloxy group, such harsh conditions could potentially lead to cleavage or oxidation to a benzoate (B1203000) ester, although this is a less common transformation compared to hydrogenolysis.

Selective Deprotection Strategies for the Benzyl Ether

The cleavage of the benzyl ether in this compound unmasks the hydroxyl group, yielding 3-hydroxycyclobutanecarboxylic acid. The choice of deprotection method is critical to ensure the integrity of the carboxylic acid and the cyclobutane ring. Several strategies are available, with catalytic hydrogenolysis being the most prevalent. commonorganicchemistry.com

Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether cleavage. commonorganicchemistry.com The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The process is efficient and clean, producing the desired alcohol and toluene as the only byproduct. organic-chemistry.org The reaction is typically carried out in solvents like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is less common due to the harsh conditions required, which might not be compatible with other sensitive functional groups in a complex molecule. For this compound, strong acidic conditions could potentially lead to side reactions involving the carboxylic acid or the cyclobutane ring.

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For instance, p-methoxybenzyl (PMB) ethers are readily cleaved by mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov While standard benzyl ethers are more robust, methods using photoirradiation in the presence of DDQ have been developed for their removal. organic-chemistry.org This approach offers an alternative under non-reductive conditions.

Below is a summary of common deprotection strategies applicable to the benzyl ether of this compound.

| Deprotection Method | Reagents and Conditions | Products | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOAc | 3-Hydroxycyclobutanecarboxylic acid, Toluene | This is the most widely used and mildest method. commonorganicchemistry.comorganic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | 3-Hydroxycyclobutanecarboxylic acid, Benzyl bromide | The harsh conditions can limit its applicability with sensitive substrates. organic-chemistry.orgnih.gov |

| Oxidative Cleavage | DDQ with photoirradiation | 3-Hydroxycyclobutanecarboxylic acid, Benzaldehyde | Offers a non-reductive alternative to hydrogenolysis. organic-chemistry.org |

Substitution Reactions on the Aromatic Ring

The aromatic ring of the benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing and activating effects of the substituent already present on the ring. The -CH₂-O- group attached to the benzene ring acts as an activating group and an ortho, para-director. This is because the oxygen atom can donate its lone-pair electrons to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack at the ortho and para positions. msu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Due to the directing effect of the benzyloxy group, the nitro group will be directed to the ortho and para positions, yielding a mixture of 3-((2-nitrobenzyl)oxy)cyclobutanecarboxylic acid and 3-((4-nitrobenzyl)oxy)cyclobutanecarboxylic acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is accomplished by treating the compound with the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. This reaction will also produce a mixture of ortho and para substituted products.

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements. msu.edu

Acylation: This process involves an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O). The resulting ketone is less reactive than the starting material, which conveniently prevents multiple substitutions. msu.edu The acylation would also yield ortho and para isomers.

The table below outlines the expected outcomes of these substitution reactions on the aromatic ring of this compound.

| Reaction Type | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | A mixture of ortho-nitro and para-nitro derivatives. |

| Bromination | Br₂, FeBr₃ | A mixture of ortho-bromo and para-bromo derivatives. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | A mixture of ortho-acyl and para-acyl derivatives. |

Computational and Theoretical Investigations of 3 Benzyloxy Cyclobutanecarboxylic Acid

Molecular Modeling and Conformational Analysis of Cyclobutane (B1203170) Structures

For the parent compound, cyclobutanecarboxylic acid, studies have shown that the molecule exists in multiple stable conformations. illinois.eduresearchgate.net The carboxylic acid group can occupy either an equatorial or an axial position relative to the puckered ring. Potential energy surface scans, often performed at levels of theory like B3LYP/aug-cc-pVTZ, have revealed that these conformers are separated by relatively low energy barriers, allowing for facile interconversion. illinois.eduresearchgate.net These studies identified four distinct stable conformers for cyclobutanecarboxylic acid, arising from the interplay between the ring pucker and the orientation of the carboxyl group. illinois.edu

In 3-(Benzyloxy)cyclobutanecarboxylic acid, the presence of a second, bulky benzyloxy group significantly influences this conformational preference. The benzyloxy group, with its phenyl ring, is much larger than the carboxylic acid group and its placement will have a dominant effect on the steric environment. Molecular modeling would be used to determine the most stable arrangements of both the cis and trans isomers. It is generally expected that the most stable conformers will be those that minimize steric hindrance by placing the bulky benzyloxy group in a pseudo-equatorial position. researchgate.net The relative orientation of the carboxylic acid group would then define further low-energy conformers.

Interactive Data Table: Conformational Parameters of Substituted Cyclobutanes

This table summarizes key parameters investigated in the conformational analysis of cyclobutane derivatives. The values for this compound are hypothetical and represent typical outputs from molecular mechanics or quantum chemistry calculations.

| Parameter | Cyclobutanecarboxylic Acid (Illustrative) illinois.edu | This compound (Hypothetical) | Description |

| Ring Puckering Angle | ~20-30 degrees | ~25-35 degrees | The dihedral angle defining the pucker of the cyclobutane ring. |

| Substituent Position | Equatorial and Axial | Predominantly Equatorial (Benzyloxy) | Preferred orientation of the substituent on the ring. |

| Relative Energy (Equatorial vs. Axial - COOH) | ~0.5 - 1.5 kcal/mol | Varies by isomer (cis/trans) | The energy difference between conformers. |

| Interconversion Barrier | Low | Low-to-Moderate | The energy required to switch between different puckered conformations. |

Quantum Chemical Calculations for Reactivity and Electronic Structure Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the electronic structure and chemical reactivity of molecules. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distributions, and electrostatic potentials. substack.com For this compound, such calculations provide a detailed picture of its chemical nature.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy group and the oxygen atoms of the carboxyl group, while the LUMO would likely be centered on the carboxylic acid moiety and the aromatic ring.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. ajchem-b.comresearchgate.net In this compound, the MEP would show strong negative potential around the carboxylic acid and ether oxygens, identifying them as sites for electrophilic attack or hydrogen bond acceptance. The acidic proton of the carboxyl group would exhibit a strong positive potential, marking it as a hydrogen bond donor site.

Interactive Data Table: Predicted Electronic Properties of this compound

This table presents hypothetical, yet representative, data from DFT calculations (e.g., at the B3LYP/6-31G level) for the molecule, illustrating key electronic descriptors.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Electrostatic Potential (O-atoms) | Negative | Indicates sites for electrophilic attack and H-bonding. |

| Electrostatic Potential (Carboxyl H-atom) | Positive | Indicates a primary hydrogen bond donor site. |

In Silico Screening and Rational Drug Design Methodologies

The structural features of this compound make it an interesting scaffold for rational drug design and in silico screening. researchgate.net Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govresearchgate.net In silico methods use computational power to screen vast libraries of virtual compounds against a target protein to identify potential drug candidates. mdpi.com

The this compound molecule possesses several key features for molecular recognition:

Rigid Scaffold: The cyclobutane ring provides a conformationally constrained scaffold that can orient substituents in well-defined spatial arrangements. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the ether oxygen of the benzyloxy group acts as a hydrogen bond acceptor. These are critical features for anchoring a ligand into the active site of a protein.

Hydrophobic Interactions: The benzyl (B1604629) group provides a large, hydrophobic surface capable of forming favorable van der Waals or pi-stacking interactions with nonpolar residues in a binding pocket.

In a typical in silico screening workflow, a 3D model of this compound would be docked into the active site of a target protein. ajchem-b.commdpi.com Docking algorithms would predict the most likely binding poses and estimate the binding affinity (e.g., as a docking score in kcal/mol). Compounds that show a high predicted affinity and form key interactions with active site residues would be prioritized for synthesis and experimental testing. This molecule could serve as a starting point or a fragment in the design of inhibitors for enzymes where a carboxylic acid is known to interact with the active site. researchgate.net

Interactive Data Table: Hypothetical In Silico Screening Workflow

This table outlines the stages of a rational drug design process where this compound could be utilized as a lead scaffold.

| Stage | Methodology | Objective |

| 1. Target Identification | Bioinformatics & Literature Review | Identify a biological target (e.g., enzyme, receptor) relevant to a disease. |

| 2. Scaffold Docking | Molecular Docking | Predict the binding mode and affinity of this compound to the target's active site. |

| 3. Virtual Library Generation | Combinatorial Chemistry | Create a virtual library of analogs by modifying the core scaffold (e.g., changing ring substituents). |

| 4. High-Throughput Virtual Screening | Automated Docking & Scoring | Screen the entire virtual library against the target to identify compounds with improved predicted affinity. |

| 5. ADMET Prediction | In Silico Models | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of top-scoring hits. |

| 6. Hit Prioritization | Data Analysis | Select the most promising virtual candidates for chemical synthesis and biological evaluation. |

Emerging Research Perspectives for 3 Benzyloxy Cyclobutanecarboxylic Acid

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The cyclobutane (B1203170) ring is a key structural motif in a wide array of naturally occurring compounds that exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govcancer.govopenmedicinalchemistryjournal.com While the specific biological profile of 3-(benzyloxy)cyclobutanecarboxylic acid is not yet extensively documented, its structural similarity to known bioactive molecules suggests a high potential for discovering novel therapeutic applications.

Cyclobutane-containing compounds have been identified as promising candidates in drug discovery. Their rigid structure can help to conformationally lock a molecule into its most active form, improve metabolic stability, and serve as a replacement for larger or more flexible systems. nih.govru.nl For example, cyclobutane derivatives have been investigated as inhibitors for therapeutic targets such as:

G9a histone methyltransferase (G9a): Implicated in various cancers, a spirocyclic cyclobutane-containing compound was identified as a potent G9a inhibitor. nih.govru.nl

Cathepsin B: Overexpressed in many metastatic cancers, a cyclobutane-containing peptide linker showed greater selectivity towards this enzyme, making it a promising component for antibody-drug conjugates. ru.nl

Oncogenic transcription factors: Cyclobutyl substituents have been used to optimize the binding of small-molecule inhibitors to hydrophobic pockets in proteins like WDR5, which is involved in MYC-driven cancers. ru.nl

The diverse biological activities of cyclobutane alkaloids, isolated from both terrestrial and marine organisms, further underscore the therapeutic potential of this structural class. nih.govcancer.govopenmedicinalchemistryjournal.com These compounds have demonstrated antibacterial, insecticidal, and cytotoxic effects. openmedicinalchemistryjournal.comresearchgate.net Given this precedent, derivatives of this compound could be synthesized and screened to identify new lead compounds for a range of diseases. The carboxylic acid and benzyloxy groups offer convenient points for modification to create a library of analogues for structure-activity relationship (SAR) studies, potentially leading to the identification of novel therapeutic agents and their corresponding biological targets.

Green Chemistry Approaches for Sustainable Synthesis of Derivatives

In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com The synthesis of this compound and its derivatives is an area ripe for the application of these sustainable practices.

One promising green approach for creating the cyclobutane core is through solid-state photoreactions. georgiasouthern.edu For instance, derivatives of trans-cinnamic acid can undergo [2+2] photodimerization to form cyclobutanes. georgiasouthern.edu The synthesis of these cinnamic acid precursors can itself be made greener by utilizing microwave-assisted Knoevenagel condensations, which reduces reaction times and environmental impact compared to traditional refluxing methods. georgiasouthern.edu

Furthermore, the use of biomass-derived starting materials is a key aspect of green chemistry. Researchers have developed eco-friendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid from maleic and fumaric acids, which can be produced from the fermentation of biomass. digitellinc.com These syntheses often employ energy-efficient and operator-friendly ECO-UV sources, such as germicidal lamps, to drive the photochemical cyclization. digitellinc.com Such strategies could potentially be adapted for the synthesis of precursors to this compound, thereby creating a more sustainable manufacturing process.

Table 2: Principles of Green Chemistry and Potential Applications in Synthesizing Cyclobutane Derivatives

| Green Chemistry Principle | Potential Application |

| Waste Prevention | Utilizing high-yield reactions like solid-state photodimerization. |

| Atom Economy | Designing syntheses, such as cycloadditions, that incorporate most of the starting material into the final product. |

| Use of Renewable Feedstocks | Synthesizing precursors from biomass-derived fumaric or maleic acid. digitellinc.com |

| Energy Efficiency | Employing microwave irradiation or energy-efficient UV sources instead of conventional heating. georgiasouthern.edudigitellinc.com |

| Catalysis | Developing catalytic versions of cyclobutane-forming reactions to reduce the need for stoichiometric reagents. |

By integrating these green chemistry principles, the synthesis of this compound derivatives can be made more environmentally friendly, economically viable, and sustainable for future applications.

Advanced Materials Science Applications and Polymer Chemistry Initiatives

The unique, strained geometry of the cyclobutane ring imparts distinctive properties that are highly desirable in the field of materials science. Cyclobutane-containing building blocks are being explored for the creation of novel polymers with enhanced thermal stability, mechanical strength, and processability, bridging the gap between flexible aliphatic and rigid aromatic materials. und.edu this compound represents a promising, functionalized monomer for inclusion in these advanced materials.

The incorporation of cyclobutane units into the backbone of polymers can lead to materials with unique architectures and properties. google.com For example, cyclobutane-based polyesters and polyamides are of significant interest for developing sustainable materials. nih.gov Efficient methods to create these polymers, such as solution-state [2+2] photopolymerization using continuous flow reactors, are being developed to overcome the limitations of traditional batch processes, allowing for scalability and better control over molecular weight and dispersity. nih.govacs.org

The benzyloxy group in this compound adds another layer of functionality. This group can be carried through a polymerization reaction and then deprotected in the final polymer to reveal a hydroxyl group. This allows for post-polymerization modification, where functional substituents can be grafted onto the polymer chain. This approach has been explored with related monomers, such as 5-(benzyloxy)-1,3-dioxepan-2-one, which was used in ring-opening polymerization to create novel biodegradable copolymers. mdpi.comnih.govresearchgate.net The resulting hydroxylated polymers are promising for biomedical applications, including tissue engineering and drug delivery. mdpi.com Similarly, this compound could be converted into a suitable cyclic monomer for ring-opening polymerization or used directly in polycondensation reactions to create functional polyesters with tunable properties. researchgate.net The cyclobutane core can also act as a mechanophore, a stress-responsive unit that can undergo constructive chemical transformations when mechanical force is applied, opening avenues for self-healing or stress-sensing materials. researchgate.net

Q & A

Q. Methodological Note :

- Ventilation : Use fume hoods during synthesis or handling.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

How can researchers synthesize this compound, and what are the critical steps to ensure purity?

Advanced Research Question

While direct synthesis routes are not explicitly documented, analogous compounds (e.g., benzyloxy-substituted carboxylic acids) suggest a multi-step approach:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-strain optimization techniques.

Benzyloxy Introduction : Protect the hydroxyl group via benzylation (e.g., benzyl bromide/K₂CO₃ in DMF) .

Carboxylic Acid Functionalization : Oxidize a precursor (e.g., alcohol to acid) using Jones reagent or catalytic TEMPO/NaClO .

Q. Critical Steps :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane).

Q. Advanced Validation :

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 190.24 (theoretical) .

- X-ray Crystallography : Resolve cyclobutane ring conformation (chair vs. boat) if single crystals form.

How does the benzyloxy group influence the reactivity of the cyclobutanecarboxylic acid moiety in organic synthesis?

Advanced Research Question

The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective reactions:

- Steric Effects : Hinders nucleophilic attack on the cyclobutane ring, favoring electrophilic substitutions (e.g., Friedel-Crafts) at the benzyl position .

- Acid Stability : Stable under acidic conditions (pH >3) but cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃ .

Case Study :

In drug intermediate synthesis (e.g., kinase inhibitors), the benzyloxy group facilitates regioselective functionalization of the cyclobutane core before deprotection .

What are the known stability issues or decomposition products of this compound under varying conditions?

Advanced Research Question

- Thermal Decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming 3-(benzyloxy)cyclobutane .

- Photodegradation : UV exposure may induce ring-opening via retro-[2+2] pathways.

- Hydrolytic Instability : Acidic conditions (pH <2) cleave the benzyl ether, yielding cyclobutanecarboxylic acid and benzyl alcohol .

Q. Mitigation Strategies :

Are there any documented contradictions in physicochemical data for this compound, and how should researchers address them?

Advanced Research Question

Key Gaps :

Q. Resolution Methods :

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points.

- Computational Modeling : Predict pKa via COSMO-RS or QSPR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.